molecular formula C10H12O2 B137648 2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) CAS No. 127701-69-3

2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI)

Cat. No.: B137648
CAS No.: 127701-69-3
M. Wt: 164.2 g/mol
InChI Key: YSEJRIMNHOPGFQ-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) is an organic compound with the molecular formula C10H12O2 It is characterized by a cyclohexadienone ring substituted with an acetyl group and two methyl groups

Properties

CAS No.

127701-69-3

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

3-acetyl-4,4-dimethylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C10H12O2/c1-7(11)9-6-8(12)4-5-10(9,2)3/h4-6H,1-3H3

InChI Key

YSEJRIMNHOPGFQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=O)C=CC1(C)C

Canonical SMILES

CC(=O)C1=CC(=O)C=CC1(C)C

Synonyms

2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-2,5-cyclohexadien-1-one and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as sulfuric acid or phosphoric acid to facilitate the acetylation process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification methods are employed to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexadienone ring can undergo various transformations. These interactions contribute to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-3-phenyl-2,5-cyclohexadien-1-one
  • 4-Ethyl-3,4-dimethyl-2,5-cyclohexadien-1-one

Uniqueness

2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

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